molecular formula C6H5F3N2 B1390692 2-Methyl-5-(trifluoromethyl)pyrazine CAS No. 1186195-51-6

2-Methyl-5-(trifluoromethyl)pyrazine

Cat. No. B1390692
CAS RN: 1186195-51-6
M. Wt: 162.11 g/mol
InChI Key: XZOKPWSKJRCLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C6H5F3N2 . It has a molecular weight of 162.11 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(trifluoromethyl)pyrazine consists of a pyrazine ring with a methyl group (CH3) attached to one carbon and a trifluoromethyl group (CF3) attached to another carbon .


Physical And Chemical Properties Analysis

2-Methyl-5-(trifluoromethyl)pyrazine is a solid with a melting point of 38-43 °C . It has a flash point of 120.0 °F (48.9 °C) .

Scientific Research Applications

Corrosion Inhibition Properties

2-Methylpyrazine derivatives, including 2-Methyl-5-(trifluoromethyl)pyrazine, have been studied for their corrosion inhibition properties on steel surfaces. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption properties of these compounds, revealing their potential as corrosion inhibitors. The equilibrium adsorption behavior on steel surfaces and global reactivity parameters like EHOMO, ELUMO, energy gap, and Fukui indices were studied, indicating the efficiency of pyrazine derivatives in protecting steel against corrosion (Obot & Gasem, 2014).

Interaction with Other Compounds

The interactions of 2-Methylpyrazine with other compounds like water, n-hexane, cyclohexane, and ethyl acetate have been extensively studied. The vapor-liquid equilibria and excess molar volumes of these mixtures have been measured, providing valuable information for its industrial and pharmaceutical uses. The data were correlated with common gE models and the Redlich–Kister equation, showcasing the importance of 2-Methylpyrazine in various binary mixtures (Park et al., 2001).

Photocatalytic Activity

A complex involving a pyrazine derivative was studied for its photocatalytic activity, particularly in the degradation of methylene blue under UV light and sunlight. The study revealed that this pyrazine-containing compound could potentially serve as an effective photocatalyst, opening avenues for its use in environmental applications and the field of photocatalysis (Marcinkowski et al., 2014).

Biological Activities

Pyrazines, including 2-Methyl-5-(trifluoromethyl)pyrazine, are known for their broad-spectrum antimicrobial activity. A study on 2,5-bis(1-methylethyl)-pyrazine revealed its potential as a bio-based fumigant due to its antimicrobial activity and relatively low mammalian toxicity. Such studies highlight the potential of pyrazines in applications like food preservation and agriculture (Janssens et al., 2019).

Food Industry and Flavor Chemistry

Pyrazines, including 2-Methyl-5-(trifluoromethyl)pyrazine, play a significant role in the food industry and flavor chemistry. They are widely used as flavor ingredients and food preservatives due to their effective antimicrobial action. The chemistry of pyrazines, their formation mechanisms, metabolism, and functional properties in food applications have been extensively reviewed, shedding light on their importance in the food sector (Fayek et al., 2021).

Safety and Hazards

2-Methyl-5-(trifluoromethyl)pyrazine is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .

Future Directions

While the future directions for 2-Methyl-5-(trifluoromethyl)pyrazine specifically are not mentioned in the search results, there is a general expectation that many novel applications of trifluoromethylpyridines, a related class of compounds, will be discovered in the future .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-2-11-5(3-10-4)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOKPWSKJRCLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672324
Record name 2-Methyl-5-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186195-51-6
Record name 2-Methyl-5-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-5-(TRIFLUOROMETHYL)PYRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(trifluoromethyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(trifluoromethyl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(trifluoromethyl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(trifluoromethyl)pyrazine
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(trifluoromethyl)pyrazine
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(trifluoromethyl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.